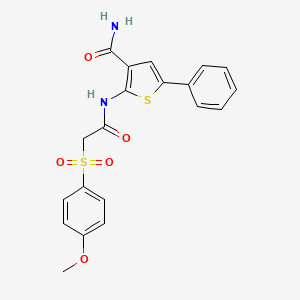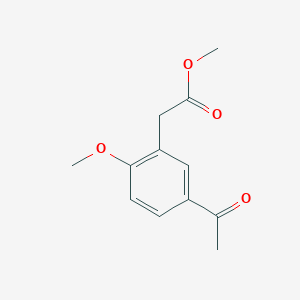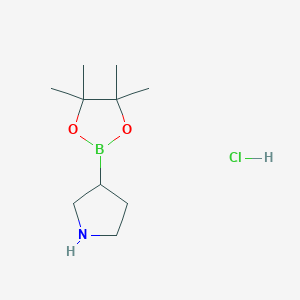![molecular formula C14H19NO3 B2527392 Ácido 4-[(2,6-dimetilmorfolin-4-il)metil]benzoico CAS No. 926198-81-4](/img/structure/B2527392.png)
Ácido 4-[(2,6-dimetilmorfolin-4-il)metil]benzoico
Descripción general
Descripción
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a morpholine ring substituted with two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology.
Aplicaciones Científicas De Investigación
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,6-dimethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Mecanismo De Acción
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline: Similar structure but with an aniline group instead of a benzoic acid moiety.
4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenol: Contains a phenol group instead of a benzoic acid moiety.
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzaldehyde: Features a benzaldehyde group instead of a benzoic acid moiety.
Uniqueness
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a morpholine ring. This structure imparts specific chemical properties, such as acidity and nucleophilicity, making it versatile for various chemical reactions and applications. Its unique structure also allows for specific interactions with biological targets, enhancing its utility in scientific research.
Propiedades
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOUFOUVXIPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)



![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2527320.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![4-[1-(benzenesulfonyl)ethyl]-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-ethyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2527323.png)
![(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B2527326.png)
![methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2527328.png)
![N-(3-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2527329.png)

